2-Methoxyethoxymethyl chloride
Overview
Description
2-Methoxyethoxymethyl chloride is an organic compound with the chemical formula CH₃OCH₂CH₂OCH₂Cl. It is a colorless liquid classified as a chloroalkyl ether. This compound is primarily used as an alkylating agent in organic synthesis, particularly for introducing the methoxyethoxy ether (MEM) protecting group .
Scientific Research Applications
2-Methoxyethoxymethyl chloride has several applications in scientific research:
Chemistry: It is widely used as an OH-protecting reagent in organic synthesis.
Medicine: The compound is involved in the modification of antibiotics, such as the side chain of roxithromycin.
Industry: It is used in the protection of OH groups in serine and threonine during peptide synthesis.
Mechanism of Action
Target of Action
2-Methoxyethoxymethyl chloride, also known as MEM chloride, is primarily used as an alkylating agent . Its primary target is the hydroxyl group in organic compounds . It is used in organic synthesis for introducing the methoxyethoxy ether (MEM) protecting group .
Mode of Action
The mode of action of this compound involves the protection of the hydroxyl function in organic compounds . Typically, the alcohol to be protected is deprotonated with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane followed by the addition of this compound . This results in the formation of a MEM ether .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the hydroxyl function in organic compounds . The compound acts as a protecting group for the hydroxyl function, preventing it from undergoing unwanted reactions during the synthesis process .
Result of Action
The primary result of the action of this compound is the protection of the hydroxyl function in organic compounds . This allows for more complex organic synthesis processes to take place without unwanted reactions occurring at the hydroxyl site . The MEM protecting group can be cleaved (deprotection) with a range of Lewis and Bronsted acids .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is stable under a variety of reaction conditions . It should be kept away from heat and sources of ignition due to its flammability . Furthermore, the compound’s efficacy as a protecting group can be influenced by the presence of other compounds and the specific conditions of the reaction .
Safety and Hazards
2-Methoxyethoxymethyl chloride is classified as a flammable liquid and vapor . It may cause cancer, skin irritation, serious eye irritation, and respiratory irritation . It is advised to obtain special instructions before use, keep away from heat, sparks, open flames, hot surfaces, and to wear protective gloves, protective clothing, eye protection, and face protection .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-Methoxyethoxymethyl chloride is used for introducing the methoxyethoxy ether (MEM) protecting group . MEM protecting groups are generally preferred to methoxymethyl (MOM) protecting groups, both in terms of formation and removal . The alcohol to be protected is typically deprotonated with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane followed by the addition of this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its use as an alkylating agent. It introduces the MEM protecting group into molecules, which can be selectively cleaved under aprotic conditions in the presence of a wide range of OH-protected moieties .
Temporal Effects in Laboratory Settings
It is known that the MEM protecting group can be cleaved (deprotection) with a range of Lewis and Bronsted acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethoxymethyl chloride can be synthesized by reacting methoxyethanol with s-trioxane in the presence of dry hydrogen chloride gas. The reaction is carried out with stirring until a clear mixture is obtained . The product is then purified by fractional distillation under vacuum conditions .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of non-nucleophilic bases such as N,N-diisopropylethylamine in dichloromethane is common to deprotonate the alcohol to be protected .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethoxymethyl chloride primarily undergoes substitution reactions. It is used to introduce the methoxyethoxy ether protecting group in organic synthesis .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various MEM-protected alcohols, which are stable under a variety of reaction conditions and can be selectively cleaved .
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl methyl ether
- Chloromethyl ethyl ether
- Bromomethyl methyl ether
- 2-Chloroethyl methyl ether
- 2-Bromoethyl methyl ether
- 2-(Trimethylsilyl)ethoxymethyl chloride
- Benzyl chloromethyl ether
- Chloromethyl octyl ether
Uniqueness
2-Methoxyethoxymethyl chloride is unique due to its ability to form the MEM protecting group, which is more stable and easier to remove compared to the methoxymethyl group. This makes it a preferred choice in organic synthesis for protecting hydroxyl groups .
Properties
IUPAC Name |
1-(chloromethoxy)-2-methoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2/c1-6-2-3-7-4-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAAQBNMRITRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063250 | |
Record name | Ethane, 1-(chloromethoxy)-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-21-6 | |
Record name | 1-(Chloromethoxy)-2-methoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3970-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxyethoxymethyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1-(chloromethoxy)-2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane, 1-(chloromethoxy)-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2,5-dioxahexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXYETHOXYMETHYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5RRM67QUG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-Methoxyethoxymethyl chloride primarily used for in organic synthesis?
A1: this compound (MEM-Cl) is primarily used as a protecting group for alcohols, phenols, and carboxylic acids in organic synthesis. [, ] This means it can temporarily mask these functional groups, preventing them from reacting while other transformations are carried out on the molecule.
Q2: Can you provide an example of how this compound is used in natural product synthesis?
A2: One study demonstrated the use of MEM-Cl in synthesizing a key component of Orellanine, a toxin found in certain mushrooms. [] The researchers utilized MEM-Cl to protect a specific hydroxyl group on a hydroxypyridine molecule. This protection was crucial to successfully carry out subsequent reactions in the synthesis pathway towards Orellanine.
Q3: How is the protecting group introduced and removed using this compound?
A3: The protection of phenols and hydroxypyridines with the 2-Methoxyethoxymethyl (MEM) group is achieved through phase-transfer catalysis using Aliquat 336®. [] Once the desired reactions are completed, the MEM protecting group can be easily removed using Amberlyst 15®, a readily available acidic resin. [] This straightforward introduction and removal make it a convenient protecting strategy in multi-step synthesis.
Q4: Are there any metal-binding applications of molecules containing the 2-Methoxyethoxymethyl group?
A4: Research has shown that some compounds synthesized using this compound exhibit metal-binding properties. [] Specifically, a study demonstrated that compound (12), a derivative of β-ketomacrolide synthesized using MEM-Cl, displayed binding affinity towards potassium and cesium ions. [] This finding suggests potential applications for such compounds in areas like metal ion detection or extraction.
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